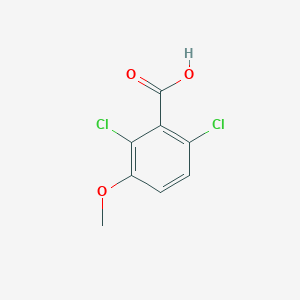

2,6-Dichloro-3-methoxybenzoic acid

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3-methoxybenzoic acid typically involves the chlorination of 3-methoxybenzoic acid. The reaction is carried out using chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled conditions to ensure selective chlorination at the 2 and 6 positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization and filtration .

Analyse Des Réactions Chimiques

Types of Reactions

2,6-Dichloro-3-methoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 3,6-dichlorosalicylic acid.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents.

Major Products

Oxidation: 3,6-Dichlorosalicylic acid.

Reduction: Corresponding alcohol derivatives.

Substitution: Various substituted benzoic acids depending on the substituent introduced.

Applications De Recherche Scientifique

Agricultural Applications

Herbicide Use

Dicamba is primarily utilized as a systemic herbicide. It is effective against a wide range of broadleaf weeds and is particularly useful in cereal crops, maize, sorghum, and non-crop areas. The mechanism of action involves mimicking the plant hormone auxin, leading to uncontrolled growth and eventual plant death .

Effectiveness Against Weeds

Dicamba's effectiveness is enhanced when used in combination with other herbicides, such as phenoxy herbicides. This combination allows for broader control over resistant weed species .

| Crop Type | Application Rate | Target Weeds |

|---|---|---|

| Cereal Crops | 0.5 - 1.5 lb/A | Annual and perennial broadleaves |

| Maize | 0.5 - 2 lb/A | Various broadleaf species |

| Non-Crop Areas | Variable | General weed control |

Environmental Impact Studies

Toxicological Assessments

Research has been conducted to assess the environmental impact of Dicamba, particularly its effects on human health and ecosystems. A notable study analyzed cancer incidence among pesticide applicators exposed to Dicamba. The findings indicated no strong associations between Dicamba exposure and overall cancer incidence, although some trends were noted for specific cancers like lung and colon cancer at high exposure levels .

Summary of Findings

- Study Population: 41,969 pesticide applicators

- Cancer Sites Analyzed: Lung cancer, colon cancer, non-Hodgkin lymphoma

- Key Conclusion: No clear evidence linking Dicamba to increased cancer risk; however, elevated risks were observed at higher exposure levels.

Chemical Properties and Safety

Physical and Chemical Properties

2,6-Dichloro-3-methoxybenzoic acid has distinct chemical properties that contribute to its functionality as a herbicide:

- Molecular Formula: C8H6Cl2O3

- Molecular Weight: 221.04 g/mol

- CAS Number: 32890-93-0

Safety Considerations

Dicamba is classified as harmful if swallowed and poses risks to aquatic life. Proper handling procedures are essential to mitigate environmental risks .

Case Studies

Case Study: Efficacy in Soybean Production

A field trial conducted in soybean production systems assessed the efficacy of Dicamba in controlling resistant weed populations. Results demonstrated significant reductions in weed biomass compared to untreated controls, affirming its role in integrated weed management strategies.

| Treatment | Weed Biomass Reduction (%) |

|---|---|

| Dicamba Alone | 85% |

| Dicamba + Glyphosate | 95% |

| Control (No Herbicide) | 10% |

Mécanisme D'action

2,6-Dichloro-3-methoxybenzoic acid acts as an auxin agonist, mimicking the natural plant hormone auxin. It disrupts the transport systems and interferes with nucleic acid metabolism, leading to uncontrolled growth and eventual plant death . The compound is absorbed by roots, stems, and foliage and translocated throughout the plant via the xylem and phloem .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,5-Dichloro-6-methoxybenzoic acid .

- 3,6-Dichlorosalicylic acid .

3,6-Dichloro-2-methoxybenzoic acid: (another name for dicamba).

Uniqueness

2,6-Dichloro-3-methoxybenzoic acid is unique due to its specific chlorination pattern and its effectiveness as a selective systemic herbicide. Its ability to control a wide range of broadleaf weeds while being relatively non-toxic to grasses makes it highly valuable in agricultural applications .

Activité Biologique

2,6-Dichloro-3-methoxybenzoic acid (DCMBA) is a benzoic acid derivative that has garnered attention due to its potential biological activities, particularly in herbicidal applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 221.03 g/mol. The compound features two chlorine atoms located at the 2 and 6 positions and a methoxy group at the 3 position of the benzene ring. This unique arrangement contributes to its reactivity and potential biological applications .

Biological Activity Overview

Herbicidal Properties

DCMBA exhibits herbicidal activity, likely due to its structural similarity to auxin herbicides, which are known to disrupt plant growth processes by mimicking natural plant hormones. The compound may interfere with metabolic pathways in plants, leading to growth inhibition or phytotoxicity. However, specific studies detailing its mechanism of action remain limited .

Antimicrobial Effects

While the primary focus has been on its herbicidal properties, there is speculation regarding DCMBA's potential antimicrobial activity. Similar compounds have demonstrated antibacterial and antifungal effects; thus, further research could elucidate whether DCMBA possesses comparable properties .

Case Studies and Experimental Data

-

In Vitro Studies

Recent studies have shown that benzoic acid derivatives can enhance protein degradation pathways in human cells. Although DCMBA was not specifically tested in these studies, the findings suggest that compounds within this chemical class may exhibit similar bioactivity profiles . -

Comparative Analysis

A comparative analysis of structurally similar compounds revealed that those with dichloro and methoxy substitutions often displayed significant herbicidal activity. For example, dicamba (3,6-dichloro-2-methoxybenzoic acid) has been widely studied for its effectiveness as a selective systemic herbicide . This suggests that DCMBA may also have potential as a herbicide.

The proposed mechanisms through which DCMBA might exert its biological effects include:

- Disruption of Auxin Metabolism : As an auxin mimic, DCMBA may interfere with normal plant hormone signaling pathways.

- Enzyme Interaction : Given its structural features, it may interact with enzymes involved in plant metabolism, leading to growth inhibition or phytotoxic effects.

Data Table: Comparison of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound (DCMBA) | Two chlorines, one methoxy group | Potential herbicide |

| Dicamba (3,6-dichloro-2-methoxybenzoic acid) | Two chlorines, one methoxy group | Selective systemic herbicide |

| 3,6-Dichlorosalicylic acid | Two chlorines | Lacks herbicidal activity |

Propriétés

IUPAC Name |

2,6-dichloro-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKVMDOVZJEWEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80615232 | |

| Record name | 2,6-Dichloro-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32890-93-0 | |

| Record name | 2,6-Dichloro-3-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32890-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.